

Spectroscopic Analysis of Lophanthoidin E: A Technical Overview

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Compound of Interest

Compound Name: Lophanthoidin E

Cat. No.: B14021423

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid natural product that has garnered interest within the scientific community. Understanding its chemical structure and properties is fundamental for any potential application in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are pivotal in the elucidation and confirmation of the structure of such natural products. This technical guide provides a summary of the available spectroscopic data for **Lophanthoidin E**, presented in a clear and accessible format for researchers.

Chemical Structure

The chemical structure of **Lophanthoidin E** is not available in the provided search results.

Spectroscopic Data

At present, detailed, publicly available spectroscopic data (NMR, MS, IR) for **Lophanthoidin E** could not be retrieved through the conducted searches. Scientific literature providing the complete characterization and specific spectral values for **Lophanthoidin E** was not accessible.

For researchers requiring this specific information, it is recommended to consult specialized chemical databases or the primary scientific literature that first reported the isolation and structure elucidation of **Lophanthoidin E**.

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data for **Lophanthoidin E** are contingent on the specific instrumentation and conditions used by the researchers who first characterized the compound. Generally, the following methodologies are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6).
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS):

- **Ionization:** High-resolution mass spectra (HRMS) are typically obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the accurate mass and molecular formula of the compound.
- **Analysis:** The mass spectrometer is operated in either positive or negative ion mode, and the data provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

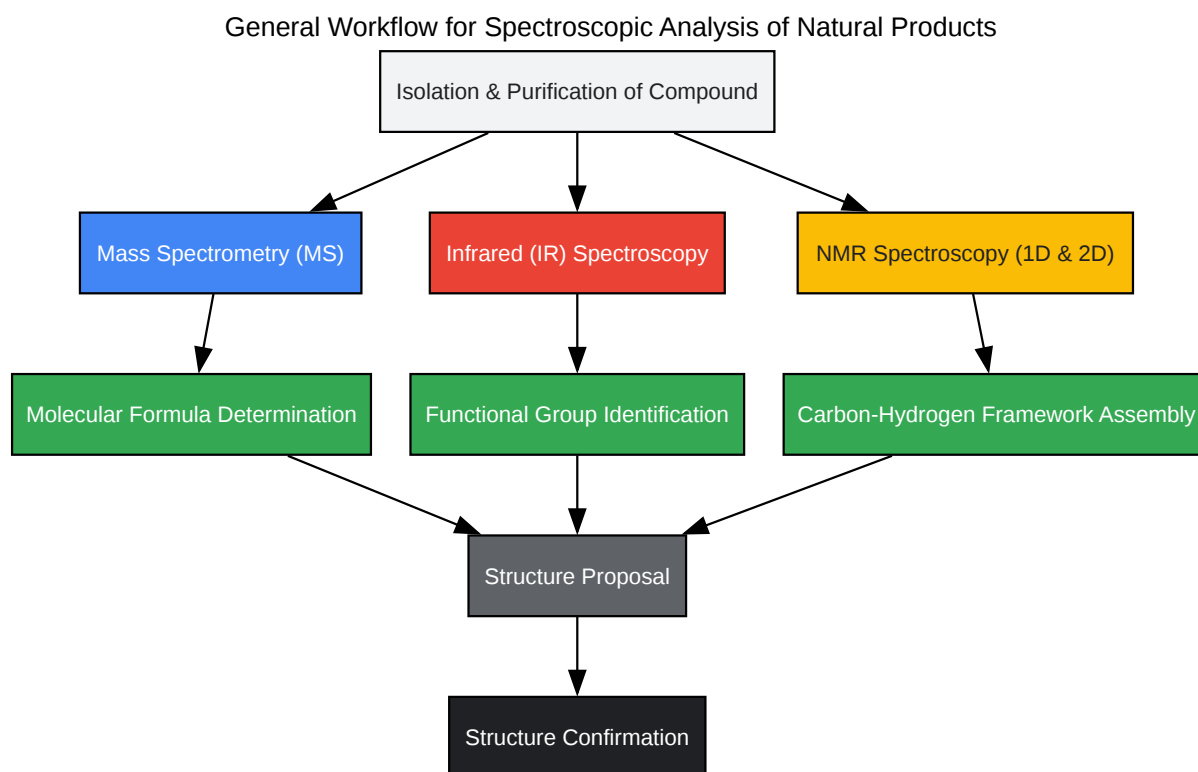
Infrared (IR) Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). The data reveals the presence of specific functional groups based on their

characteristic absorption frequencies.

Data Interpretation and Structure Elucidation Workflow

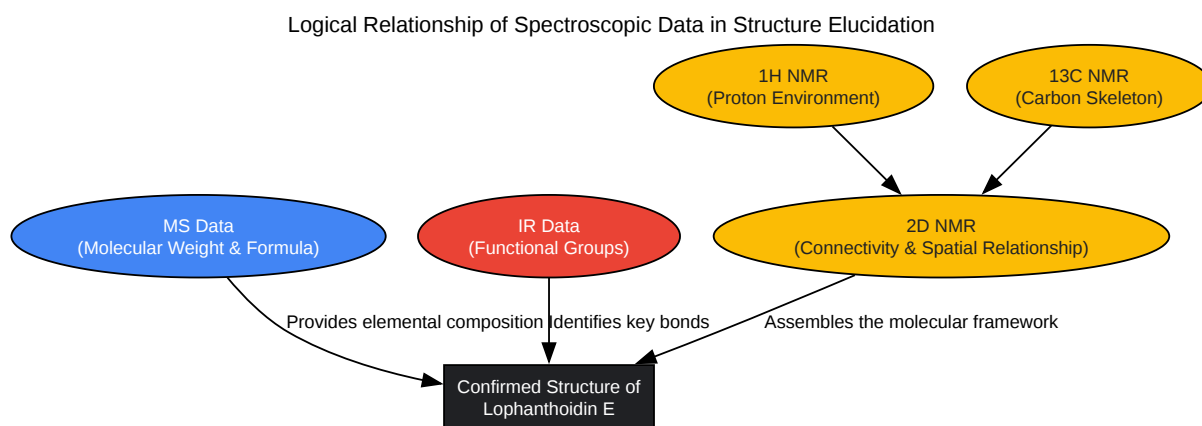
The process of elucidating the structure of a novel natural product like **Lophanthoidin E** from its spectroscopic data is a systematic workflow. The following diagram illustrates the general procedure.



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Caption: Workflow of natural product spectroscopic analysis.

The interplay of different spectroscopic techniques is crucial for the unambiguous determination of a chemical structure. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to the final structural assignment.



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